

"confirming the antitumor activity of synthesized SMD-3040"

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Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

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Comparative Guide to the Antitumor Activity of SMD-3040

This guide provides a detailed comparison of the synthesized SMARCA2 degrader, SMD-3040, with other alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.

Introduction to SMD-3040 and the Principle of Synthetic Lethality

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein.^{[1][2][3][4]} The therapeutic strategy behind SMD-3040 is based on the concept of synthetic lethality. In many cancers, the SMARCA4 (also known as BRG1) gene, a critical component of the SWI/SNF chromatin remodeling complex, is mutated and inactivated.^{[5][6][7]} These cancer cells become highly dependent on the remaining functional paralog, SMARCA2, for survival.^{[5][6][7]} By selectively degrading SMARCA2, SMD-3040 induces a synthetic lethal phenotype, leading to the death of cancer cells with SMARCA4 deficiency while sparing healthy cells where both SMARCA4 and SMARCA2 are present.^{[1][2][3][4]}

Comparative Analysis of In Vitro Activity

SMD-3040 has been evaluated against other SMARCA2-targeting degraders, including the selective degraders A947 and ACBI2, and a dual SMARCA2/SMARCA4 degrader (compound 15). The following tables summarize the comparative in vitro data for protein degradation and cell growth inhibition across various cancer cell lines.

Table 1: Comparative Protein Degradation Data

Compound	Cell Line	SMARCA4 Status	DC50 (nM) for SMARCA2	Dmax (%) for SMARCA2	DC50 (nM) for SMARCA4	Dmax (%) for SMARCA4	Reference
SMD-3040	HeLa	Wild-Type	12	91	>1000	<10	[8]
K-Mel-5	Deficient	20	>90	-	-	[8]	
SK-Mel-28	Wild-Type	35	>90	-	-	[8]	
ACBI2	RKO	Wild-Type	1	>90	32	>90	
A549	Deficient	<10	>90	>1000	<20		
NCI-H1568	Deficient	<10	>90	>1000	<20		

DC50: Concentration for 50% of maximal degradation; Dmax: Maximum percentage of degradation.

Table 2: Comparative Cell Growth Inhibition Data

Compound	Cell Line	SMARCA4 Status	GI50 (nM)	Reference
SMD-3040	SK-Mel-5	Deficient	8.8	[8]
NCI-H838	Deficient	11	[8]	
A549	Deficient	42	[8]	
NCI-H1299	Deficient	119	[8]	
SK-Mel-28	Wild-Type	>1000	[8]	
ACBI2	NCI-H838	Deficient	3-10	
NCI-H1693	Deficient	3-10		
HT1080 (SMARCA4 KO)	Deficient	3-10		
Calu-6	Wild-Type	>1000		
NCI-H520	Wild-Type	>1000		

GI50: Concentration for 50% of maximal inhibition of cell growth.

Comparative Analysis of In Vivo Antitumor Activity

The antitumor efficacy of SMD-3040 has been demonstrated in preclinical xenograft models and compared with other relevant compounds.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

Compound	Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (TGI)	Toxicity	Reference
SMD-3040	NCI-H838	NSCLC (SMARCA4-deficient)	50 mg/kg, IV, twice weekly for 2 weeks	Strong inhibition	Well-tolerated	[4]
SK-MEL-5	Melanoma (SMARCA4-deficient)	25-50 mg/kg, IV, twice weekly for 2 weeks	Effective inhibition	Well-tolerated		[8][9]
ACBI2	A549	NSCLC (SMARCA4-deficient)	80 mg/kg, PO, once daily	Significant inhibition (47% TGI at day 21)	Well-tolerated	

IV: Intravenous; PO: Per os (oral administration).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (e.g., WST-8 or CellTiter-Glo®)

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., SMD-3040, ACBI2) for a specified period (e.g., 7 days).
- Reagent Addition: Add WST-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- Incubation: Incubate the plates for 1-4 hours (for WST-8) or 10 minutes (for CellTiter-Glo®) at room temperature, protected from light.
- Data Acquisition: Measure the absorbance at 450 nm for WST-8 or luminescence for CellTiter-Glo® using a plate reader.
- Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 values using a non-linear regression model.

Protein Degradation Assay (Western Blot)

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the degrader for a defined time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
- Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

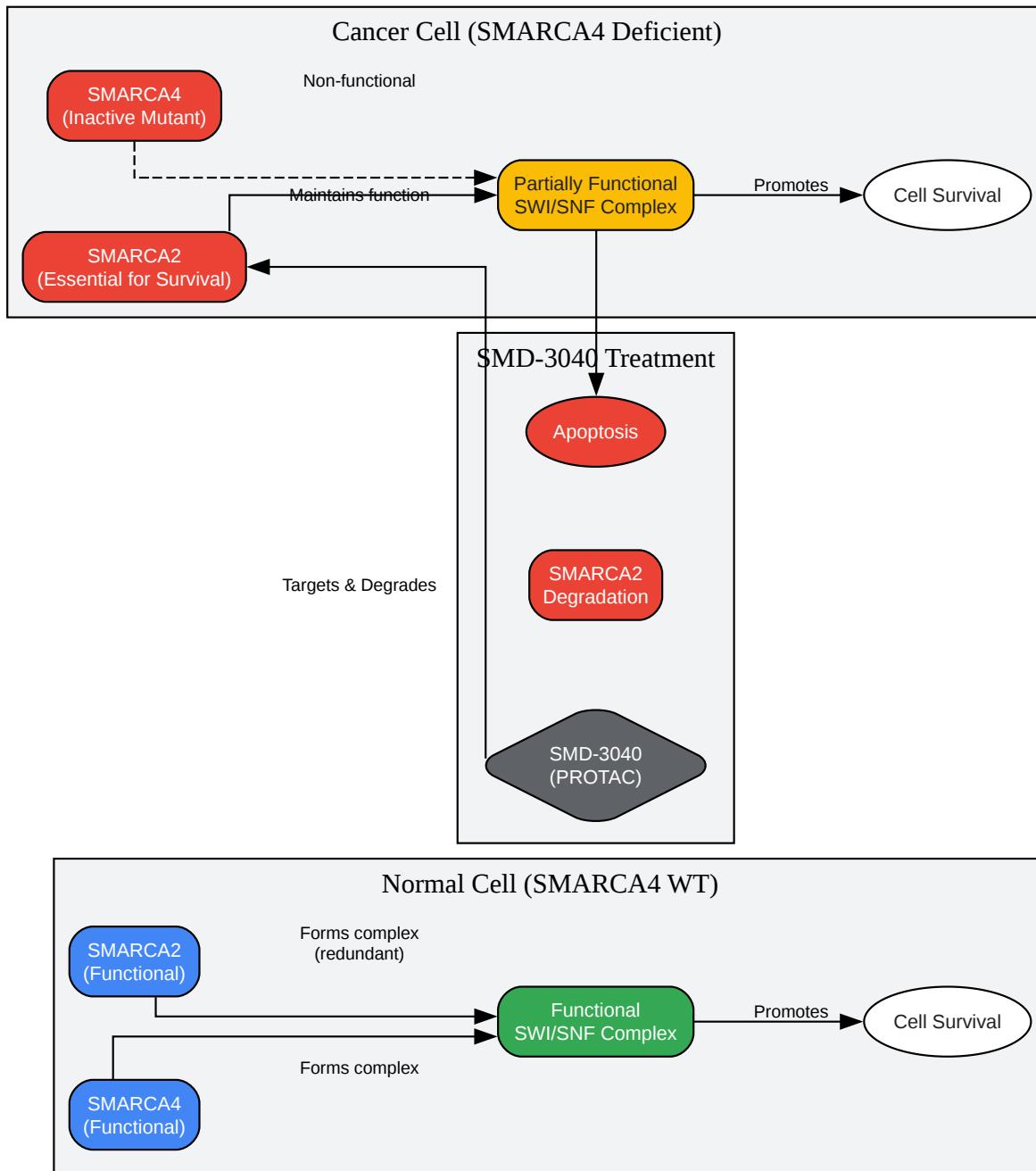
In Vivo Xenograft Studies

- Animal Models: Use immunodeficient mice (e.g., nude or NSG mice).
- Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5×10^6 NCI-H838 or SK-MEL-5 cells) into the flank of each mouse.

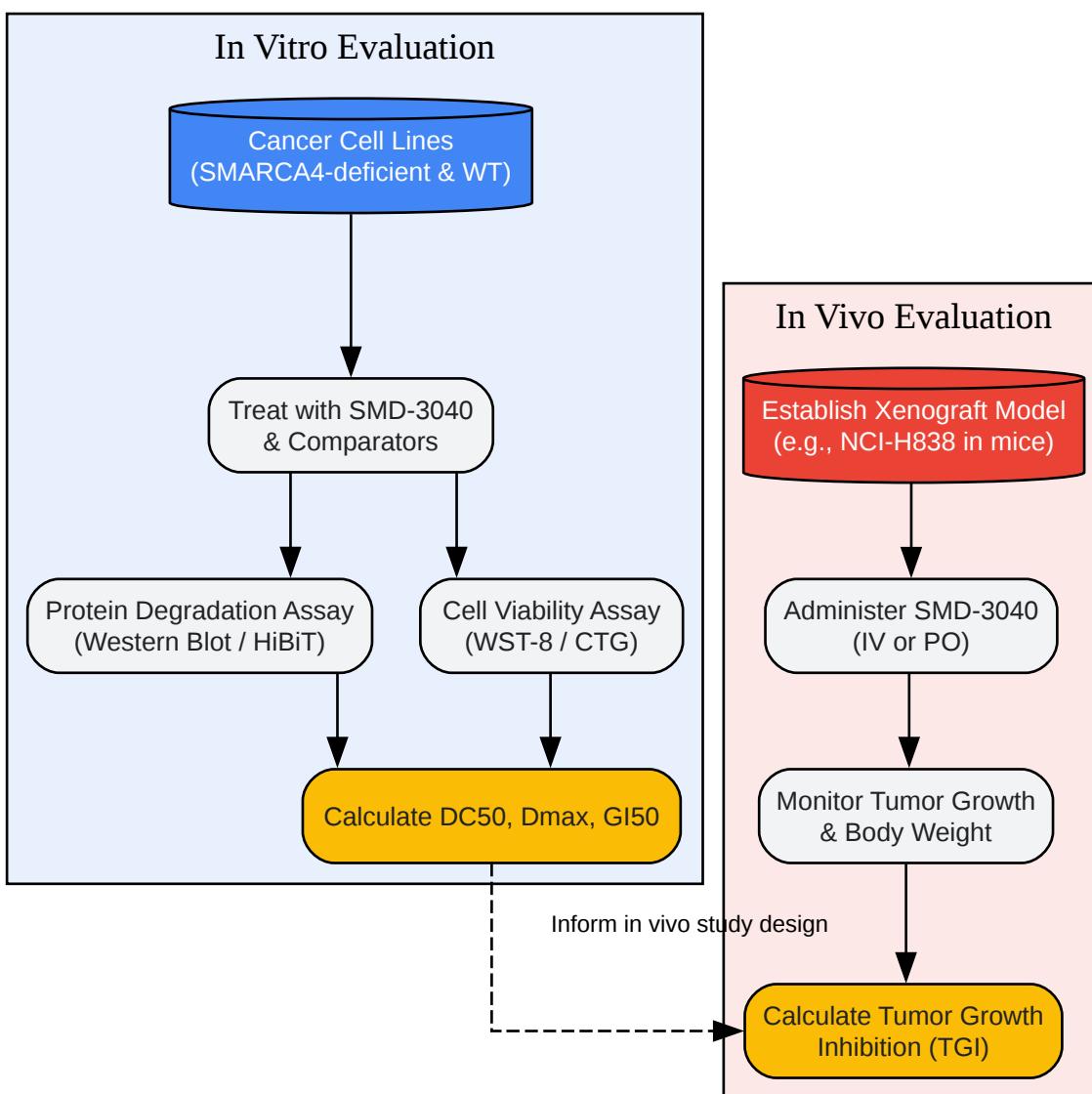
- Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Compound Administration: Administer the compounds via the specified route (e.g., intravenous or oral) and schedule.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizing the Mechanism of Action

The following diagrams illustrate the underlying signaling pathway and the experimental workflow.

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Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer cells.



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